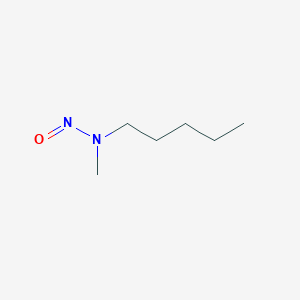

N-アミル-N-メチルニトロソアミン

説明

N-Amyl-N-methylnitrosamine (NAMN) is an alkylating agent and a nitrosamine compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects and has been found to have a number of advantages and limitations for laboratory experiments.

科学的研究の応用

食道発がん

N-アミル-N-メチルニトロソアミン(AMN)は、ラットの食道癌を誘発するために実験研究で使用されてきました . この化合物はラットに投与され、食道癌の発生率が観察されました。 この研究では、癌の発生率は逆流性食道炎の程度に正比例することが判明しました .

アルカリ性逆流の影響に関する研究

AMNは、食道発がんにおけるアルカリ性逆流の促進効果を研究するために使用されてきました . この研究では、AMNは全胃切除術を受けたラットに投与されました。 その結果、全胃切除術後のアルカリ性逆流性食道炎は、食道発がんに促進効果があることが示されました .

腫瘍促進研究

AMNは、腫瘍促進因子の食道癌誘発に対する影響を調べる研究で使用されてきました . そのような研究の1つでは、腫瘍促進性ホルボールジエステルである12-O-テトラデカンオイルホルボール-13-アセテート(TPA)の影響が、低用量のAMNの初期投与後のラットにおける食道癌の誘発に関して決定されました .

発がん促進

AMNは、食道癌の誘発を促進するために研究で使用されてきました。 ある研究では、AMN投与後に飲料水にTPAを投与することで、食道癌の誘発が促進されました .

二段階発がん研究

AMNは、食道における二段階発がんを理解するための研究で使用されてきました . これらの研究では、AMNがラットに投与され、その後、腫瘍促進剤が投与されました。 その結果、AMN投与後に腫瘍促進剤を投与された群では、食道癌の発生率と多発性が有意に高くなりました .

腹腔内注射研究

AMNは、腹腔内注射によるラットの食道発がんを誘発する研究で使用されてきました<a aria-label="3: 6. 腹腔内注射研究" data-citationid="e8a7152b-ee02-9a74-36ab-fa6234154ac3-32" h="ID=SERP,5015.1" href="https://

作用機序

Target of Action

N-Amyl-N-methylnitrosamine, also known as Methyl-n-amylnitrosamine (MNAN), primarily targets the liver where it is metabolized by the enzyme CYP2A6 .

Mode of Action

MNAN undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a diazonium , a DNA alkylating agent .

Biochemical Pathways

The biochemical pathway of MNAN involves its transformation into a diazonium compound via enzymatic α-hydroxylation . This diazonium compound can then alkylate DNA, leading to DNA damage .

Pharmacokinetics

The pharmacokinetics of MNAN is primarily characterized by its metabolism in the liver by the enzyme CYP2A6 . .

Result of Action

The primary result of MNAN’s action is DNA damage due to the formation of a DNA alkylating agent . This DNA damage can potentially lead to the development of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNAN. For instance, the presence of certain enzymes, such as CYP2A6 in the liver, is crucial for its metabolism .

生化学分析

Biochemical Properties

N-Amyl-N-methylnitrosamine interacts with various enzymes and proteins in the body. It is metabolized in the liver by the enzyme CYP2A6 . The nature of these interactions involves the conversion of N-Amyl-N-methylnitrosamine into other compounds through enzymatic reactions.

Cellular Effects

The effects of N-Amyl-N-methylnitrosamine on cells are primarily related to its potential carcinogenic properties It can influence cell function by interacting with cellular pathways involved in the metabolism of carcinogens

Molecular Mechanism

The molecular mechanism of N-Amyl-N-methylnitrosamine involves its metabolism by the enzyme CYP2A6 . This process may lead to the formation of metabolites that can bind to DNA and other biomolecules, potentially leading to mutations and changes in gene expression.

Dosage Effects in Animal Models

Research has shown that N-Amyl-N-methylnitrosamine can cause carcinogenesis in rat esophagus when administered intraperitoneally at different doses

Metabolic Pathways

N-Amyl-N-methylnitrosamine is involved in metabolic pathways in the liver, where it is metabolized by the enzyme CYP2A6 . This process can affect metabolic flux and metabolite levels.

特性

IUPAC Name |

N-methyl-N-pentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCDINBDBFFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157617 | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13256-07-0 | |

| Record name | N-Methyl-N-nitroso-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMYL-N-METHYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9D5PXJ785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary effect of N-Amyl-N-methylnitrosamine (AMN) on biological systems?

A1: AMN is a potent carcinogen, primarily known for inducing esophageal carcinoma in animal models. [, , , , , , , ] Studies have shown that AMN preferentially accumulates in the esophagus, leading to the formation of precancerous lesions like papillomas and ultimately progressing to squamous cell carcinoma. [, , ]

Q2: How does AMN induce esophageal cancer?

A2: While the exact mechanism remains unclear, AMN likely acts as an initiating carcinogen by causing DNA damage. [] It is metabolized within cells, potentially forming reactive intermediates that interact with DNA, leading to mutations. One study found a high prevalence of p53 gene mutations in both human esophageal cancer tissues and adjacent non-cancerous tissues from a high-incidence area in China, suggesting a strong link between environmental exposure to nitrosamines (like AMN) and esophageal cancer development. []

Q3: Are there factors that can enhance the carcinogenic effect of AMN?

A3: Yes, research suggests that certain factors can act as tumor promoters and enhance AMN-induced esophageal carcinogenesis. One study demonstrated that administration of 12-O-tetradecanoylphorbol-13-acetate (TPA) following AMN exposure significantly increased both the incidence and multiplicity of esophageal cancers in rats. [, ] Another study found that alkaline reflux esophagitis, a condition often caused by gastrectomy, significantly increased the incidence of AMN-induced esophageal carcinoma in rats, particularly in the lower thoracic region. [, ]

Q4: Can the progression of AMN-induced esophageal cancer be monitored?

A4: Research suggests that flow cytometry analysis of nuclear DNA content can be a useful tool. One study utilizing a rat model of AMN-induced esophageal cancer found a correlation between tumor progression, invasion depth, and the percentage of aneuploid cells. [] This suggests that changes in DNA ploidy patterns could potentially serve as a biomarker for monitoring disease progression.

Q5: What analytical techniques are used to study AMN?

A6: Whole-body autoradiography using radiolabeled AMN (14C-AMN) has been employed to track its distribution in animal models. [] Additionally, flow cytometry plays a crucial role in analyzing DNA content and ploidy patterns within esophageal tissues. [] Further research likely utilizes techniques like polymerase chain reaction (PCR) and single-strand conformation polymorphism (SSCP) analysis to identify specific gene mutations induced by AMN. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

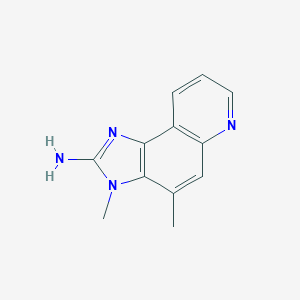

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)